molecular formula C12H17NOS B5786442 N-(tert-butyl)-2-(phenylthio)acetamide

N-(tert-butyl)-2-(phenylthio)acetamide

Cat. No.: B5786442
M. Wt: 223.34 g/mol
InChI Key: YKZFQAFFVJKQDA-UHFFFAOYSA-N
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Description

Significance of Amide and Thioether Functional Groups in Organic Synthesis and Beyond

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic and biological chemistry. solubilityofthings.commasterorganicchemistry.com Amides are remarkably stable due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, which imparts partial double bond character to the C-N bond. masterorganicchemistry.com This stability is fundamental to the structure of peptides and proteins, where amino acids are linked by amide bonds. solubilityofthings.com In organic synthesis, amides are versatile intermediates. The nitrogen of an amide is significantly less basic than that of an amine, while the adjacent N-H protons are more acidic. masterorganicchemistry.com Primary and secondary amides can participate in hydrogen bonding, influencing their physical properties such as melting and boiling points. solubilityofthings.com

The thioether functional group (or sulfide), where a sulfur atom is bonded to two carbon atoms, is also of great importance in synthetic chemistry. libretexts.org The sulfur atom in a thioether can be readily oxidized to form sulfoxides and sulfones, which are valuable functional groups in their own right. researchgate.net Thioethers themselves are key structural motifs in various biologically active molecules and are utilized in the synthesis of complex organic compounds. The presence of both an amide and a thioether group within the same molecule, as in N-(tert-butyl)-2-(phenylthio)acetamide, creates a platform for diverse chemical transformations and potential biological interactions.

Overview of Previous Academic Studies on Analogous Compounds

While specific studies on this compound are scarce, research on structurally similar compounds provides valuable insights into its potential properties and reactivity. Analogous compounds, such as other N-substituted phenylthioacetamides and N-acylsulfenamides, have been synthesized and characterized.

For instance, the synthesis of various N-acylsulfenamides from amides and N-thiosuccinimides has been reported. nih.gov This research provides spectroscopic data for compounds like N-(phenylthio)pivalamide and N-(phenylthio)acetamide, which share the core N-(phenylthio)amide structure with the target molecule. nih.gov The primary difference lies in the substituent on the amide nitrogen. The tert-butyl group in this compound is a bulky substituent that can influence the compound's conformation and reactivity compared to a smaller methyl group or an unsubstituted amide.

Furthermore, synthetic routes to N-phenylacetamide derivatives have been developed, often for the purpose of evaluating their biological activities. nih.gov These studies highlight the utility of the acetamide (B32628) scaffold in medicinal chemistry. The synthesis of N-[2-(phenylthio)phenyl]acetamides has also been achieved through a one-pot sequential reaction, demonstrating methods for constructing molecules with both phenylthio and acetamide moieties. researchgate.net

The physical and chemical properties of simpler related amides, such as N-tert-butylacetamide, have been documented. chemicalbook.comnist.gov These studies provide a baseline for understanding the influence of the tert-butyl group on the amide functionality.

Table 1: Physical and Spectroscopic Data for Analogous Compounds

Compound NameMolecular FormulaMelting Point (°C)Key Spectroscopic Data (IR, cm⁻¹)Reference
N-(Phenylthio)pivalamideC₁₁H₁₅NOS101–1053264, 2970, 1674, 1474 nih.gov
N-(Phenylthio)acetamideC₈H₉NOS106–1073356, 1670, 1477 nih.gov
N-tert-ButylacetamideC₆H₁₃NO96-98Not specified chemicalbook.com
N-(2-Phenylethyl)acetamideC₁₀H₁₃NONot specifiedNot specified cymitquimica.com

This table is generated based on data from the referenced literature for analogous compounds.

Current Research Gaps and Motivations for Advanced Investigation

The primary research gap is the lack of specific data for this compound itself. While the properties of its constituent functional groups are well-understood and studies on analogous compounds exist, the specific interplay between the bulky tert-butyl group, the amide linkage, and the phenylthio moiety has not been explored.

This gap presents several motivations for future research:

Unique Steric and Electronic Properties: The tert-butyl group is sterically demanding and can impose significant conformational constraints on the molecule. Investigating how this bulk influences the reactivity of the thioether and the properties of the amide bond is a key area for exploration.

Synthetic Utility: A detailed study of the synthesis and reactivity of this compound could reveal novel synthetic applications. For example, the thioether could be a handle for further functionalization, while the amide provides a stable core structure.

Comparative Studies: A systematic comparison of this compound with its less sterically hindered analogs (e.g., N-methyl-2-(phenylthio)acetamide) would provide fundamental insights into structure-property relationships.

Material Science Applications: The combination of a polar amide group and a polarizable thioether suggests that this compound and its derivatives could have interesting properties for materials science, such as in the design of novel ligands or functional materials.

A thorough investigation into the synthesis, characterization, and reactivity of this compound is therefore a logical next step to fill the current void in the chemical literature and to potentially unlock new applications for this class of compounds.

Table 2: Investigated Properties of Related Amide and Thioether Compounds

PropertyCompound ClassSignificance
Hydrogen BondingSecondary AmidesInfluences solubility and boiling point. solubilityofthings.com
Oxidation StateThioethersCan be oxidized to sulfoxides and sulfones. researchgate.net
Rotational BarriersAmidesPartial double bond character of C-N bond restricts rotation. masterorganicchemistry.com
NucleophilicityThioethersSulfur atom can act as a nucleophile.

This table summarizes general properties relevant to the functional groups within this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-12(2,3)13-11(14)9-15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZFQAFFVJKQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Tert Butyl 2 Phenylthio Acetamide and Its Analogs

Catalytic Amidation Approaches

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental compatibility compared to traditional stoichiometric approaches. This subsection details the use of transition metal catalysts in the synthesis of thioacetamides.

Direct amidation, the formation of an amide bond from a carboxylic acid and an amine with the removal of water, represents an atom-economical and environmentally benign synthetic route. diva-portal.org Group (IV) metals, such as titanium, zirconium, and hafnium, have emerged as effective catalysts for this transformation. diva-portal.org While much of the research has focused on the synthesis of conventional amides, the principles can be extended to the synthesis of related thioacetamides.

The catalytic protocols employing complexes of titanium, zirconium, and hafnium operate under mild reaction conditions and have been shown to produce amides in good to excellent yields. diva-portal.org The general mechanism involves the activation of the carboxylic acid by the metal center, facilitating nucleophilic attack by the amine. For the synthesis of N-(tert-butyl)-2-(phenylthio)acetamide, this would involve the direct coupling of 2-(phenylthio)acetic acid and tert-butylamine (B42293).

Table 1: Group (IV) Metal Catalysts for Direct Amidation

Catalyst Typical Reaction Conditions Advantages
Titanium (IV) Isopropoxide Moderate temperatures Low cost, readily available
Zirconium (IV) Chloride Mild conditions High efficiency

The primary byproduct of this catalytic cycle is water, which aligns with the principles of green chemistry by avoiding the formation of stoichiometric waste products often associated with coupling reagents. diva-portal.org The application of these catalysts to thio-functionalized carboxylic acids is a promising area for further investigation to develop efficient syntheses of thioacetamides.

Copper catalysis has proven to be a versatile tool in organic synthesis. A notable example is the copper(II)-catalyzed one-pot sequential synthesis of N-[2-(phenylthio)phenyl]acetamides. researchgate.net This method involves a ring-opening rearrangement functionalization (RORF) of benzo[d]thiazol-2-amines with iodoarenes and carboxylic acids. researchgate.net This process leads to the formation of ortho-bifunctionalized products through the cleavage of C-S and N-O bonds and the construction of new C-S and C-N bonds. researchgate.net

Alternative Synthetic Pathways

Beyond direct catalytic amidation, other synthetic strategies have been developed that offer alternative routes to N-substituted acetamides, including those with thioether linkages.

A robust and general method for the preparation of N-acylsulfenamides has been developed, which can serve as versatile intermediates in the synthesis of more complex amides. organic-chemistry.orgnih.govnih.gov This approach involves the reaction of primary amides, carbamates, sulfonamides, or ureas with stable N-thiosuccinimides or N-thiophthalimides. organic-chemistry.orgnih.govnih.gov A key advantage of this method is that it avoids the use of highly reactive and often unstable sulfenyl chlorides. organic-chemistry.orgnih.gov

The N-thiosuccinimide and N-thiophthalimide reactants are themselves prepared in a single step from commercially available thiols. nih.govnih.gov The subsequent reaction with an amide proceeds under basic conditions, for instance, using sodium hydride in tetrahydrofuran, to yield the corresponding N-acylsulfenamide. organic-chemistry.org This method is characterized by its broad substrate scope, accommodating a wide range of both amide and thiol-derived substituents, and generally provides high yields. organic-chemistry.orgnih.gov

Table 2: Synthesis of N-Acylsulfenamides

Reactants Reagent Conditions Product
Primary Amide + N-Thiosuccinimide NaH THF N-Acylsulfenamide

The reactivity of amines plays a crucial role in the selective formation of the amide bond in this compound. The nucleophilic character of the tert-butylamine nitrogen is central to its reaction with an activated derivative of 2-(phenylthio)acetic acid. In the context of thioamides, chemoselective N-C(S) transacylation has been demonstrated as a powerful method for their direct transamidation. nih.govnih.gov This process involves the site-selective N-tert-butoxycarbonyl activation of a primary or secondary thioamide, which destabilizes the thioamide bond and facilitates nucleophilic attack by an incoming amine. nih.govnih.gov

Furthermore, the synthesis of N-tert-butyl amides has been achieved through a copper(II) triflate-catalyzed Ritter-type reaction of various nitriles with di-tert-butyl dicarbonate. researchgate.net This highlights the utility of leveraging the reactivity of the tert-butyl cation precursor for the formation of the N-tert-butyl amide moiety. The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has also been systematically explored, demonstrating solution-phase methodologies for coupling the sterically hindered tert-butylamine with carboxylic acids, sometimes via an activated ester intermediate. nih.gov These approaches underscore the importance of understanding and controlling amine reactivity for the selective and efficient formation of the desired amide bond.

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com The process involves a series of "disconnections" which correspond to the reverse of known chemical reactions. amazonaws.comresearchgate.net

For the target molecule, this compound, the most logical primary disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction. This disconnection reveals two key synthons: an acyl cation equivalent derived from 2-(phenylthio)acetic acid and a tert-butylamine nucleophile.

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the forward synthesis can be achieved by the reaction of 2-(phenylthio)acetic acid, or an activated derivative such as an acid chloride or ester, with tert-butylamine.

A further disconnection can be made on the 2-(phenylthio)acetic acid intermediate at the C-S bond. This reveals thiophenol and a two-carbon electrophile, such as 2-chloroacetic acid or its ester.

Figure 2: Further Retrosynthetic Analysis

This complete retrosynthetic analysis provides a clear and logical pathway for the synthesis of this compound from simple and readily available starting materials: thiophenol, 2-chloroacetic acid, and tert-butylamine.

Key Disconnections and Strategic Transforms

The strategic planning for the synthesis of this compound begins with retrosynthetic analysis, a process of breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. amazonaws.com This analysis reveals key bonds that can be disconnected, which correspond to reliable chemical reactions in the forward synthesis.

The most logical and widely practiced disconnection for this compound is the amide bond (C–N). Amide formation is one of the most frequently utilized transformations in organic and medicinal chemistry. nih.gov This disconnection simplifies the molecule into two primary synthons: a 2-(phenylthio)acetyl cation equivalent and a tert-butylamine equivalent.

Figure 1: Primary Retrosynthetic Disconnection of this compound

      O                                     O
     //                                    //
Ph-S-CH2-C-NH-C(CH3)3   ====>   Ph-S-CH2-C(+)   +   (-)NH-C(CH3)3
 Target Molecule                     Synthon 1         Synthon 2

This retrosynthetic step is based on the well-established amide bond formation transform.

The corresponding chemical reagents (synthetic equivalents) for these synthons are 2-(phenylthio)acetic acid or its activated derivatives (e.g., acyl chloride, anhydride) and tert-butylamine. The forward reaction, or strategic transform, is an acylation reaction. To facilitate the amide bond formation between a carboxylic acid and an amine, especially a sterically hindered amine like tert-butylamine, coupling reagents are often employed. nih.govnih.gov These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the amine. nih.gov

An alternative disconnection strategy involves cleaving the carbon-sulfur (C–S) bond. This approach considers the formation of the phenylthioether linkage at the α-carbon.

Figure 2: Secondary Retrosynthetic Disconnection of this compound

      O                                O
     //                               //
Ph-S-CH2-C-NH-C(CH3)3   ====>   (+)CH2-C-NH-C(CH3)3   +   Ph-S(-)
 Target Molecule                    Synthon 3           Synthon 4

This disconnection corresponds to a nucleophilic substitution reaction in the forward synthesis.

The synthons generated are an electrophilic N-(tert-butyl)acetamide equivalent and a thiophenolate anion. The synthetic equivalents for this route would be an α-halo-N-tert-butylacetamide, such as 2-chloro-N-(tert-butyl)acetamide, and thiophenol, which is deprotonated with a base to form the nucleophilic thiophenolate. This strategic transform relies on the principles of nucleophilic substitution, where the sulfur nucleophile displaces a halide on the carbon alpha to the amide carbonyl.

Feasible Synthetic Routes to Precursors

The success of the synthetic strategies outlined above depends on the availability of the precursor molecules. While some are commercially available, understanding their synthesis is crucial for process development and analog synthesis.

Synthesis of 2-(phenylthio)acetic acid

This key precursor for the primary synthetic strategy is a versatile building block in pharmaceuticals and fine chemicals. nbinno.com It is typically synthesized via the nucleophilic substitution reaction between thiophenol and a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base, commonly sodium hydroxide (B78521), deprotonates the thiophenol to generate the more potent sodium thiophenoxide nucleophile, which then displaces the halide from the haloacetic acid.

Reaction Scheme 1: Synthesis of 2-(phenylthio)acetic acid

This method provides a direct and efficient route to the desired carboxylic acid precursor. nbinno.com

Synthesis of tert-butylamine

Tert-butylamine is a primary amine characterized by a bulky tert-butyl group attached to the amino group. wikipedia.org It is a widely used intermediate in the production of pesticides, pharmaceuticals, and rubber accelerators. wikipedia.orgborates.today

Industrial Production: The primary commercial route is the direct amination of isobutylene using zeolite catalysts. wikipedia.org NH₃ + CH₂=C(CH₃)₂ → H₂NC(CH₃)₃

Laboratory Methods: Several laboratory-scale syntheses have been developed.

Hydrolysis of tert-butylurea: This is considered a convenient method. orgsyn.org Tert-butylurea can be prepared from methyl tert-butyl ether (MTBE) and urea (B33335) under acidic catalysis. The subsequent hydrolysis of tert-butylurea with aqueous sodium hydroxide yields tert-butylamine with high purity. google.com

From tert-butylphthalimide: In a modification of the Gabriel synthesis, tert-butylphthalimide can be cleaved using hydrazine hydrate to release the primary amine. orgsyn.org

Hydrogenolysis of 2,2-dimethylethylenimine: This method can also be used for laboratory preparation. wikipedia.orgborates.today

Synthesis of 2-chloro-N-(tert-butyl)acetamide

This precursor is required for the alternative synthetic route involving C-S bond formation. It can be readily prepared through a standard amidation reaction. Chloroacetyl chloride is reacted with tert-butylamine, typically in the presence of a base or an excess of the amine to neutralize the hydrochloric acid byproduct.

Reaction Scheme 2: Synthesis of 2-chloro-N-(tert-butyl)acetamide

This reaction is generally high-yielding and provides the α-halo amide necessary for subsequent nucleophilic substitution with thiophenolate.

Chemical Reactivity and Mechanistic Investigations of N Tert Butyl 2 Phenylthio Acetamide

Reactivity of the Amide Linkage

The amide bond is generally characterized by its planarity and stability, arising from the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts partial double-bond character to the C–N bond, restricting rotation and increasing its resilience to cleavage. However, the N-(tert-butyl) substitution introduces considerable steric strain, which can influence this planarity and affect the reactivity of the amide bond.

The amide linkage of N-(tert-butyl)-2-(phenylthio)acetamide can undergo several derivatization reactions, typical of secondary amides, although reaction conditions may need to be adjusted to overcome the steric hindrance of the tert-butyl group.

Hydrolysis : Cleavage of the amide bond can be achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by proton transfer and elimination of tert-butylamine (B42293) to yield phenylthioacetic acid and a tert-butylammonium (B1230491) salt. masterorganicchemistry.com

Base-promoted hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. chemguide.co.uk This process is generally more challenging for N-(tert-butyl) amides due to steric hindrance and requires forcing conditions, such as heating with a strong base. The reaction yields a salt of phenylthioacetic acid and tert-butylamine.

Reduction : The amide can be reduced to the corresponding amine, N-(tert-butyl)-2-(phenylthio)ethanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds through the formation of an aluminum-complexed intermediate, which is then reduced.

N-Alkylation/N-Acylation : While the N-H proton can be deprotonated with a strong base to form an amidate, subsequent alkylation is sterically hindered by the adjacent tert-butyl group. Similarly, N-acylation is challenging due to steric constraints.

Hydrogen bonding plays a crucial role in the structure and reactivity of amides. In this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. mdpi.com

Intermolecular Hydrogen Bonding : In the solid state and in concentrated solutions, this compound molecules are expected to form intermolecular hydrogen bonds (N-H···O=C), leading to dimers or larger aggregates. However, the bulky tert-butyl group sterically hinders these interactions, making them weaker compared to less substituted amides like N-methylacetamide. researchgate.net This reduced hydrogen bonding can increase solubility in nonpolar solvents and lower the melting and boiling points.

Transformations Involving the Phenylthio Moiety

The phenylthio group is a key site of reactivity, with the sulfur atom's lone pairs making it nucleophilic and susceptible to oxidation.

The sulfur atom in the phenylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. The choice of oxidant and reaction conditions determines the outcome of the reaction. masterorganicchemistry.com

Oxidation to Sulfoxide : The use of one equivalent of a mild oxidizing agent typically yields the sulfoxide, N-(tert-butyl)-2-(phenylsulfinyl)acetamide. Common reagents for this transformation include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is generally facile, as the sulfur atom is a nucleophilic center. youtube.com

Oxidation to Sulfone : Stronger oxidizing conditions or the use of excess oxidant will further oxidize the sulfoxide to the sulfone, N-(tert-butyl)-2-(phenylsulfonyl)acetamide. Reagents like potassium permanganate (B83412) (KMnO₄), excess H₂O₂, or Oxone® can achieve this transformation. Selective oxidation directly to the sulfone from the sulfide (B99878) is also possible with potent oxidants. masterorganicchemistry.comresearchgate.net

TransformationProductTypical ReagentsConditions
Sulfide to SulfoxideN-(tert-butyl)-2-(phenylsulfinyl)acetamideH₂O₂, NaIO₄, m-CPBAControlled stoichiometry (1 equiv.), often at low temperatures
Sulfide/Sulfoxide to SulfoneN-(tert-butyl)-2-(phenylsulfonyl)acetamideExcess H₂O₂, KMnO₄, Oxone®Stronger oxidizing conditions, elevated temperatures

The carbon-sulfur bonds in the phenylthio group can be activated and cleaved, typically using transition metal catalysts. rsc.org This allows for the phenylthio group to be replaced, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.orgrsc.org

Reductive Desulfurization : The C–S bond can be cleaved reductively using agents like Raney nickel, resulting in the formation of N-(tert-butyl)acetamide and benzene. This reaction removes the entire phenylthio moiety.

Cross-Coupling Reactions : Transition metals such as palladium, nickel, and copper can catalyze the coupling of the phenylthio group with various organometallic reagents. These reactions proceed via the activation of the C(sp²)–S or C(sp³)–S bond. For this compound, activation of the phenyl-S bond is more common. Examples include:

Kumada Coupling : Reaction with Grignard reagents (R-MgBr) catalyzed by Ni or Pd complexes.

Suzuki Coupling : Reaction with boronic acids (R-B(OH)₂) catalyzed by Pd complexes.

Stille Coupling : Reaction with organostannanes (R-SnBu₃) catalyzed by Pd complexes.

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting Bond
Kumada CouplingGrignard Reagents (RMgX)Ni or Pd complexes (e.g., Ni(dppe)Cl₂)C-C
Suzuki CouplingBoronic Acids (RB(OH)₂)Pd complexes (e.g., Pd(PPh₃)₄) + BaseC-C
Stille CouplingOrganostannanes (RSnBu₃)Pd complexes (e.g., Pd(PPh₃)₄)C-C
Buchwald-Hartwig AminationAmines (R₂NH)Pd complexes + BaseC-N

Reaction Mechanisms and Pathways

Amide Hydrolysis Mechanism :

Acidic Conditions : The mechanism begins with the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. A proton transfer from the oxygen of the incoming water to the nitrogen of the amide group occurs. This makes the amine a better leaving group. The carbonyl double bond reforms, expelling the neutral amine (which is then protonated by the acidic medium). masterorganicchemistry.commcmaster.ca

Alkaline Conditions : A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen. The reformation of the carbonyl double bond expels the amide anion (⁻NR₂), which is a very poor leaving group. This step is generally the rate-determining step and often requires heat. The strongly basic amide anion then deprotonates the newly formed carboxylic acid. chemguide.co.uk

Sulfide Oxidation Mechanism : The oxidation of the thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid). This is a concerted process that proceeds through a single transition state, resulting in the formation of the S-O bond and cleavage of the O-O bond in the oxidant. Further oxidation to the sulfone follows a similar pathway, with the sulfoxide sulfur atom acting as the nucleophile.

C–S Bond Activation Mechanism : The mechanism for transition-metal-catalyzed cross-coupling reactions typically follows a catalytic cycle:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C–S bond of the phenylthioether, forming a higher-valent metal-thiolate complex.

Transmetalation (for C-C coupling) : The organometallic coupling partner (e.g., R-MgBr or R-B(OH)₂) transfers its organic group to the metal center, displacing the thiolate group.

Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C bond and regenerating the low-valent catalyst, which can re-enter the catalytic cycle. researchgate.net

Investigation of Radical-Mediated Processes

While specific radical-mediated studies on this compound are not extensively documented, its structure suggests potential reactivity under radical conditions. The tert-butyl group, in particular, can be a source of the stable tert-butyl radical. Furthermore, reagents like tert-butyl nitrite (B80452) can trigger radical cascade reactions. rsc.orgrsc.org The presence of a sulfide linkage also opens avenues for radical reactions at the sulfur atom or the adjacent carbon.

One potential process involves hydrogen atom transfer (HAT). The tert-butoxyl radical, which can be generated from sources like potassium tert-butoxide, is known to participate in HAT or β-scission. princeton.edu In the context of this compound, a radical initiator could abstract a hydrogen atom from the α-carbon (the carbon between the carbonyl and sulfur), generating a carbon-centered radical. This intermediate could then undergo various subsequent reactions.

Radical scavengers such as TEMPO are often used to confirm the presence of radical intermediates in a reaction. princeton.edu The complete termination of a reaction in the presence of such scavengers provides strong evidence for a radical-mediated pathway. princeton.edu Radical reactions are often initiated by agents like AIBN (Azobisisobutyronitrile), which upon heating generates radicals that can propagate a chain reaction. libretexts.org

The following table outlines potential radical processes involving this compound based on known reactivity of its constituent functional groups.

ProcessInitiator/ReagentPotential IntermediatePlausible Product Type
α-Carbon Radical FormationAIBN, PeroxidesCarbon-centered radical at the C-2 positionDimerized products, products of addition to alkenes/alkynes
S-centered Radical ReactionRadical InitiatorsThiyl radical (PhS•)Disulfides, products of addition to unsaturated bonds
tert-Butyl Group FragmentationHigh temperature, photolysistert-butyl radicalIsoprene, products from radical trapping

Rearrangement Reactions in Related Sulfur-Containing Acetamides

The α-thioacetamide scaffold of this compound makes it a potential substrate for classic rearrangement reactions known for sulfur-containing compounds, most notably the Pummerer rearrangement and the Smiles rearrangement.

Pummerer Rearrangement:

The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxythioether. wikipedia.orgnumberanalytics.com For a compound like this compound, this would first require oxidation of the sulfide to the corresponding sulfoxide. In the presence of an activator like acetic anhydride (B1165640), the sulfoxide is acylated, forming an acetoxysulfonium ion. numberanalytics.comchemistry-reaction.com A base, such as the acetate (B1210297) ion byproduct, then abstracts an α-proton to form a sulfonium (B1226848) ylide. chemistry-reaction.com This intermediate rearranges to a sulfur-stabilized carbocation (a thial), which is then trapped by a nucleophile (acetate in this case) to yield an α-acetoxy sulfide. wikipedia.orgchemistry-reaction.com

The general mechanism as it would apply to the sulfoxide of this compound is as follows:

Oxidation: The sulfide is oxidized to a sulfoxide.

Activation: The sulfoxide reacts with an acid anhydride (e.g., Ac₂O) to form an acyloxysulfonium salt. chemistry-reaction.com

Deprotonation: An α-proton is removed to form a sulfonium ylide. chemistry-reaction.com

Rearrangement: The ylide rearranges to form a resonance-stabilized thionium (B1214772) ion.

Nucleophilic Trapping: The thionium ion is captured by a nucleophile. chemistry-reaction.com

Smiles Rearrangement:

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. nih.govnih.gov In certain sulfur-containing amides, particularly sulfinamides or sulfonamides, this rearrangement can lead to the formation of new C-N or C-C bonds through aryl group migration. nih.govmanchester.ac.uk Recent developments have shown that Smiles rearrangements can also be mediated by radicals under photoredox catalysis conditions. nih.govresearchgate.net For a molecule like this compound, a variation of the Smiles rearrangement could potentially be triggered, for instance, by activating the amide nitrogen or by generating a radical anion. A photocatalytic sulfinyl-Smiles rearrangement of chiral sulfoxides has been reported, which involves a 1,5-aryl migration. nih.gov

The table below summarizes key features of these rearrangement reactions in the context of related structures.

RearrangementKey IntermediateDriving ForcePotential Product from Analogous Substrates
PummererThionium ion/Sulfur-stabilized carbocation chemistry-reaction.comFormation of a stable carbocationα-Acetoxy or α-halothioether
Smiles (Ionic)Meisenheimer complex nih.govFormation of a more stable aromatic system; relief of steric strainDiarylamines (from sulfinamides) nih.govmanchester.ac.uk
Smiles (Radical)Radical anionEntropic gain (e.g., SO₂ extrusion in sulfonamides) acs.orgBiaryls, functionalized sulfones nih.govacs.org

Catalytic Cycle Elucidation for Metal-Mediated Syntheses

The synthesis of α-arylthio acetamides like this compound often involves the metal-catalyzed cross-coupling of a thiol with an α-haloacetamide. Palladium, copper, and cobalt complexes are commonly employed for the formation of C-S bonds. nih.gov

A plausible catalytic cycle for the palladium-catalyzed synthesis of this compound from thiophenol and N-(tert-butyl)-2-chloroacetamide is depicted below. This cycle is based on well-established mechanisms for Pd-catalyzed C-S bond formation. nih.gov

Proposed Palladium-Catalyzed Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the α-haloacetamide (N-(tert-butyl)-2-chloroacetamide) to form a Pd(II) intermediate.

Thiolate Formation/Ligand Exchange: Thiophenol reacts with a base present in the reaction mixture to form a thiolate anion. This thiolate then displaces the halide on the palladium center.

Reductive Elimination: The arylthio and alkyl groups on the Pd(II) center undergo reductive elimination to form the C-S bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A similar cycle can be proposed for copper-catalyzed reactions, which may proceed through a Cu(I)/Cu(III) cycle. nih.gov In such a mechanism, the Cu(I) catalyst would undergo oxidative addition with the α-haloacetamide, followed by ligand exchange with the thiolate and subsequent reductive elimination to yield the product and regenerate the Cu(I) species. Cobalt-catalyzed processes are also known and are thought to proceed via a Co(I)/Co(III) catalytic cycle. nih.gov

The choice of metal, ligand, base, and solvent can significantly influence the efficiency and functional group tolerance of the reaction.

Metal CatalystTypical Oxidation States in CycleKey Mechanistic StepsCommon Ligands/Additives
Palladium (Pd)Pd(0) / Pd(II)Oxidative Addition, Reductive Elimination nih.govPhosphine ligands (e.g., DiPPF, Josiphos) nih.gov
Copper (Cu)Cu(I) / Cu(III)Oxidative Addition, Transmetalation, Reductive Elimination nih.govCarboxylate ligands, Nitrogen-based ligands
Cobalt (Co)Co(I) / Co(III)Reduction to Co(I), Thiolate Attack, Oxidative Addition, Reductive Elimination nih.govZinc (as reductant)

Conformational Analysis and Stereochemical Characterization

Isomerism and Rotational Barriers around the Amide and Thioether Bonds

The structure of N-(tert-butyl)-2-(phenylthio)acetamide features two primary axes of rotational freedom that define its conformational landscape: the C-N amide bond and the C-S thioether bond.

Amide Bond Isomerism (Z/E Isomerism):

The amide C-N bond possesses significant double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts free rotation, leading to the existence of Z and E isomers. In tertiary amides like this compound, these isomers arise from the different spatial arrangements of the substituents on the nitrogen atom relative to the carbonyl oxygen.

The rotational barrier for the C-N bond in amides is typically in the range of 15-20 kcal/mol, making the interconversion between Z and E isomers slow on the NMR timescale at room temperature. montana.edu This often results in the observation of distinct sets of signals for each isomer in NMR spectra. st-andrews.ac.ukscielo.br For N-benzyl-N-(furan-2-ylmethyl)acetamide, a structurally related tertiary amide, a hindered cis(E)-trans(Z) rotational equilibrium is observed in solution. scielo.br

Thioether Bond Conformers (gauche/cis):

Rotation around the C-S thioether bond also leads to different conformers. Theoretical calculations on analogous N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides indicate the existence of two stable conformation pairs: gauche (anti; syn) and cis (anti; syn). nih.gov The gauche conformer is generally found to be the most stable in the gas phase. nih.gov

The energy barrier for rotation around C-S bonds is considerably lower than that of the amide bond. For instance, the C-S rotational barrier in n-propanethiol is experimentally determined to be 1.31 kcal/mol. nih.gov This lower barrier means that interconversion between gauche and cis conformers is rapid at room temperature.

The combination of these rotational possibilities results in a complex potential energy surface with several possible stable conformers. The table below summarizes the key rotational barriers.

BondType of Isomerism/ConformationalismTypical Rotational Barrier (kcal/mol)
Amide (C-N)Z/E Isomerism15 - 20
Thioether (C-S)gauche/cis Conformers~1 - 3

Solvent Effects on Conformational Preferences and Z/E Equilibrium

The polarity of the solvent can significantly influence the equilibrium between different conformers and isomers. acs.org This is due to the different dipole moments of the various species and their differential solvation.

In the case of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, an increase in solvent polarity leads to a progressive increase in the population of the cis conformer relative to the gauche conformer. nih.gov This is because the cis conformer is generally more polar. nih.gov

Similarly, the Z/E equilibrium of the amide bond can be solvent-dependent. For secondary N-phenylthioacetamides, the Z/E isomer preference shows a substantial dependency on the solvent's hydrogen-bonding ability. acs.org An increase in the solvent's hydrogen-bond-forming capacity leads to a sharp increase in the predominance of the E isomer. acs.org While this compound is a tertiary amide and thus lacks an N-H for hydrogen bonding, the polarity of the solvent can still influence the Z/E ratio by preferentially stabilizing the isomer with the larger dipole moment.

The following table illustrates the general trend of the cis/gauche population ratio with increasing solvent polarity for a related compound series.

SolventDielectric Constant (ε)cis/gauche Population Ratio
n-Hexane1.88Predominantly gauche
Dichloromethane8.93Increased cis population
Acetone20.7Further increase in cis population
Methanol32.7Significant cis population
DMSO46.7Predominantly cis

Data adapted from studies on analogous N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides. nih.gov

Steric and Electronic Influences of the tert-Butyl and Phenylthio Groups

The conformational preferences of this compound are heavily influenced by the steric bulk of the tert-butyl group and the electronic properties of both the tert-butyl and phenylthio moieties.

Steric Effects:

The tert-butyl group is exceptionally bulky and exerts significant steric hindrance. researchgate.net This steric demand can influence the preferred rotational isomers around the amide bond. The large size of the tert-butyl group can destabilize the transition state for C-N bond rotation, potentially leading to a higher rotational barrier compared to amides with smaller N-substituents. Furthermore, steric repulsion between the tert-butyl group and the phenylthio group will play a crucial role in determining the most stable conformations around the C-S bond.

In related N-phenylthioacetamides, the Z/E preference is primarily determined by steric repulsion. acs.org It is plausible that in this compound, the steric clash between the bulky tert-butyl group and the phenyl ring of the phenylthio moiety would be a dominant factor in favoring one amide isomer over the other.

Electronic Effects:

The electronic nature of the substituents also plays a role in the conformational stability. The tert-butyl group is an electron-donating group through an inductive effect. quora.com This can influence the electron density on the nitrogen atom and, consequently, the degree of double bond character in the C-N amide bond.

The phenylthio group has a more complex electronic influence. The sulfur atom has lone pairs that can participate in orbital interactions. In N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, the gauche conformation is stabilized by orbital interactions such as the donation of electron density from the sulfur lone pair to the antibonding orbital of the carbonyl group (LPS→π*C=O). nih.gov Conversely, the cis conformer can be stabilized by other orbital interactions, such as through-bond coupling. nih.gov Electrostatic repulsion between the partial positive charges on the carbonyl carbon and the sulfur atom, and the partial negative charges on the oxygen and sulfur atoms can also contribute to the relative stability of the conformers. nih.gov

The insertion of tert-butyl groups on aromatic systems has been shown to raise the LUMO energy level, likely due to hyperconjugation and electrostatic effects. nih.gov This suggests that the tert-butyl group in this compound can modulate the electronic properties of the entire molecule.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. Such studies on N-(tert-butyl)-2-(phenylthio)acetamide would provide fundamental information about its behavior. However, a review of published scientific literature indicates a lack of specific DFT studies performed on this exact molecule. General methodologies are well-established for similar acetamide (B32628) derivatives, which would typically include the analyses described below. Current time information in JP.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An analysis of this compound would involve calculating the energies of these orbitals. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Despite the importance of these parameters, specific calculated values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound are not available in the reviewed literature.

Table 1: Illustrative Frontier Molecular Orbital Data (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found in the literature.

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available
Energy Gap (ΔE) ELUMO - EHOMO Data not available

Fukui functions are essential DFT-based descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atom in this compound, one could predict which sites are most susceptible to attack, offering guidance for understanding its reaction mechanisms. Current time information in JP. For example, a site with a high value for ƒ is prone to nucleophilic attack, while a high ƒ value indicates susceptibility to electrophilic attack.

A thorough search of scientific databases did not yield any studies that have calculated or reported Fukui function values for the specific atoms within this compound.

Table 2: Illustrative Fukui Function Indices (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found in the literature.

Atomic Site ƒ$^{+}$ (Nucleophilic Attack) ƒ$^{-}$ (Electrophilic Attack) ƒ$^{0}$ (Radical Attack)
Carbonyl Carbon Data not available Data not available Data not available
Amide Nitrogen Data not available Data not available Data not available
Thioether Sulfur Data not available Data not available Data not available

Computational methods, particularly DFT, are frequently used to calculate spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These theoretical calculations serve to complement experimental data, helping to assign complex spectra and confirm the three-dimensional structure of a molecule. For this compound, calculating these parameters would allow for a detailed comparison with experimental spectra, validating the computed geometry and providing a deeper understanding of its vibrational modes.

While experimental spectroscopic studies have been conducted on related structures like N-tert-butylacetamide, specific computational studies that calculate and analyze the theoretical spectroscopic parameters for this compound are not present in the accessible literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. MD simulations of this compound would reveal its dynamic behavior in different environments.

The conformation of a flexible molecule like this compound can be significantly influenced by its surrounding environment. MD simulations can model how the molecule's structure, particularly the torsion angles around its flexible bonds, changes over time in different solvents (e.g., polar vs. non-polar). Such studies on related phenylthio acetamides have shown that solvent polarity can alter the population ratio of different conformers (e.g., cis vs. gauche).

However, specific MD simulation studies detailing the conformational dynamics of this compound in various solvation environments have not been reported in the reviewed scientific literature.

MD simulations are also used to analyze the specific non-covalent interactions between a solute and solvent molecules, or between solute molecules themselves. For this compound, this would involve analyzing the formation, lifetime, and geometry of hydrogen bonds between the amide N-H group or the carbonyl oxygen and surrounding solvent molecules. This analysis is crucial for understanding solubility and the stabilization of different conformations in solution. Studies on similar amides have used MD simulations to investigate how hydrogen bonding patterns influence the properties of the molecule.

Despite the utility of this analysis, there are no specific published MD studies focusing on the intermolecular interactions and hydrogen bonding patterns of this compound.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms. These methods can map out the potential energy surface of a reaction, identifying key structures like transition states and intermediates. While specific quantum chemical studies focused exclusively on the reaction mechanisms of this compound are not prominently available in the reviewed literature, the principles of such studies on analogous systems can be described.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for reactants to convert into products. Quantum chemical calculations can determine the geometry of the transition state structure. For reactions involving α-thioacetamides, such as potential oxidation or rearrangement reactions, the transition state would feature partially formed and partially broken bonds involving the sulfur atom and the adjacent methylene (B1212753) group. Vibrational frequency analysis is used to confirm a transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, such as the oxidation of the sulfide (B99878) in this compound to a sulfoxide (B87167), a typical energy profile would be calculated. This would involve optimizing the geometries of the reactant (the thioacetamide (B46855) and an oxidant), the transition state, any intermediates, and the final products. The relative energies of these species provide a quantitative measure of the reaction's feasibility.

Table 1: Illustrative Energy Data for a Hypothetical Reaction Pathway

This table presents a hypothetical set of calculated energies for a reaction involving this compound. These values are for illustrative purposes to demonstrate what a quantum chemical study would yield, as specific literature data for this exact compound is not available.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.5
Intermediate-5.2
Transition State 2 (TS2)+8.9
Products-20.1

Note: Data are hypothetical and for illustrative purposes only.

Catalysts and solvents can profoundly influence the energetics and mechanism of a reaction.

Role of Catalysts: A catalyst provides an alternative reaction pathway with a lower activation energy. In the context of reactions involving thioethers, acids or metal complexes are often used as catalysts. Quantum chemical studies can model the interaction of the catalyst with the substrate, this compound. For instance, in an acid-catalyzed hydrolysis, calculations would model the protonation of the amide or sulfide group and show how this lowers the energy barrier for the subsequent nucleophilic attack by water. The model would include the catalyst directly in the calculation of the potential energy surface.

Role of Solvents: Solvents can affect reaction energetics through stabilization of charged or polar species, such as transition states or intermediates. Explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (like the Polarizable Continuum Model - PCM), which treat the solvent as a continuous medium with a specific dielectric constant, can be used. These models can reveal, for example, that a polar transition state is significantly stabilized by a polar solvent, thereby lowering the activation energy and accelerating the reaction rate compared to the same reaction in a nonpolar solvent.

Table 2: Hypothetical Effect of Solvent on Activation Energy

This table illustrates how the calculated activation energy for a hypothetical reaction of this compound might change with the solvent environment.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Gas Phase125.0
Toluene2.422.5
Dichloromethane8.918.7
Acetonitrile37.516.1

Note: Data are hypothetical and for illustrative purposes only.

Exploration of Biological Activity and Structure Activity Relationships in Vitro and Molecular Level

Enzyme Inhibition Studies (In Vitro)

The ability of acetamide (B32628) derivatives to inhibit various enzymes has been documented, suggesting a broad spectrum of potential therapeutic applications.

Derivatives of acetamide have demonstrated notable inhibitory effects against hydrolases such as α-amylase and urease. For instance, a series of indole-3-acetamides displayed good to moderate inhibition against the α-amylase enzyme, with IC50 values ranging from 1.09 to 2.84 μM. nih.gov Among twenty-four synthesized derivatives, compounds 6 , 11 , 15 , and 18 were identified as having potential inhibition comparable to the standard, acarbose (B1664774) (IC50 = 0.92 ± 0.40 μM). nih.gov This suggests that the acetamide scaffold can be a key feature for designing effective α-amylase inhibitors.

Similarly, thioxothiazolidinyl-acetamide derivatives have been identified as potent urease inhibitors. nih.govresearchgate.net In one study, all synthesized derivatives showed significant urease inhibition, with IC50 values between 1.473 and 9.274 µM, which is considerably more potent than the standards hydroxyurea (B1673989) (IC50 = 100.21 ± 2.5 µM) and thiourea (B124793) (IC50 = 23.62 ± 0.84 µM). nih.govresearchgate.net Compound 6i , N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide, was the most active, with an IC50 value of 1.473 µM. nih.govresearchgate.net Another study on urea (B33335) and thiourea derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine (B1678402) also reported potent urease inhibition, with one analogue being nearly 10-fold more potent than the thiourea standard. researchgate.netmendeley.com

Table 1: Inhibition of Hydrolases by Related Acetamide Derivatives

EnzymeCompound ClassMost Active Compound ExampleIC50 Value (µM)Reference
α-AmylaseIndole-3-acetamidesCompound 6, 11, 15, 181.09 - 2.84 nih.gov
UreaseThioxothiazolidinyl-acetamidesCompound 6i1.473 nih.govresearchgate.net
UreaseUrea/Thiourea derivatives of dipeptidesAnalogue 232 researchgate.netmendeley.com

Analogous compounds, specifically N-tert-butyl nitrones, have been investigated for their ability to inhibit lipoxygenases (LOX). In a study of α-aryl-N-alkylnitrones, the N-tert-butyl nitrones were found to be the most potent LOX inhibitors. mdpi.com For example, PBN (α-phenyl-N-tert-butylnitrone) and its analog, compound 10 , exhibited 83% and 88% inhibition of soybean lipoxygenase, respectively, which was significantly higher than the reference compound NDGA (40%). mdpi.com The presence of the N-tert-butyl group appears to be crucial for this inhibitory activity, as replacing it with N-methyl or N-benzyl groups led to diminished or suppressed inhibition. mdpi.com

Antiproliferative and Cytotoxic Activities (In Vitro)

The potential of acetamide and thioacetamide (B46855) derivatives as anticancer agents has been explored through various in vitro studies, revealing their ability to induce cell death and inhibit key pathways in cancer progression.

Thioacetamide (TAA) has been shown to induce apoptosis in rat liver cells. nih.govresearchgate.netnih.gov A single dose of TAA can lead to the appearance of apoptotic bodies within 3 hours, with a 70-fold increase observed at 6 hours. nih.govresearchgate.net The mechanism of apoptosis induction by related acetamide derivatives has been further elucidated in studies on other compounds. For instance, a novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative, compound W13 , was found to induce apoptosis in HGC-27 gastric cancer cells by increasing the production of reactive oxygen species (ROS) and regulating the expression of apoptotic proteins. nih.gov Other studies have shown that acetamide derivatives can induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

A significant area of research for acetamide derivatives has been their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. Several studies have reported the design and synthesis of novel acetamide derivatives as potent VEGFR-2 inhibitors. nih.govnih.govmdpi.comrsc.orgtandfonline.com

A series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives exhibited excellent inhibitory activity against both VEGFR-2 and tumor cell proliferation. nih.gov Compound W13 from this series showed a VEGFR-2 inhibition IC50 of 1.6 nM. nih.gov Another study on new quinoxaline-based acetamide derivatives identified compound 11 as a potent VEGFR-2 inhibitor with an IC50 of 0.192 µM. nih.gov Furthermore, thiazolidine-2,4-dione derivatives bearing an acetamide linker have also been developed as effective VEGFR-2 inhibitors, with compounds 5g and 4g showing IC50 values of 0.080 µM and 0.083 µM, respectively, which are comparable to the standard drug sorafenib. rsc.org

Table 2: VEGFR-2 Inhibition by Related Acetamide Derivatives

Compound ClassMost Active Compound ExampleVEGFR-2 IC50Reference
2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamidesW131.6 nM nih.gov
Quinoxaline-based acetamidesCompound 110.192 µM nih.gov
Thiazolidine-2,4-diones with acetamide linkerCompound 5g0.080 µM rsc.org
Bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivativesCompound 23j3.7 nM tandfonline.com

The interference with microtubule dynamics is a well-established strategy in cancer chemotherapy. Pyrrole-based carboxamides, which share structural similarities with acetamides, have been identified as novel tubulin inhibitors that target the colchicine-binding site. nih.govnih.gov These compounds inhibit tubulin polymerization, leading to the disruption of the microtubule network. nih.govnih.gov This disruption halts the cell cycle in the G2/M phase, ultimately inducing apoptosis. nih.govnih.gov Molecular docking studies have shown that these carboxamides, such as CA-61 and CA-84 , can efficiently bind to the colchicine-binding site on tubulin. nih.govnih.gov The binding of these agents imparts stability to microtubules, a mechanism also observed with other microtubule stabilizers. researchgate.net

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as N-(tert-butyl)-2-(phenylthio)acetamide, and its target protein.

Computational studies, including molecular docking and molecular dynamics (MD) simulations, are pivotal in visualizing the binding of acetamide derivatives to the active sites of proteins. core.ac.uk These models help in understanding how the ligand fits within the binding pocket and which forces stabilize the interaction. For instance, in studies of related acetamide compounds, docking protocols are validated by redocking a known ligand into its crystal structure to ensure the computational method can accurately reproduce the experimentally observed binding mode. semanticscholar.org The resulting models can reveal crucial details about the ligand-receptor complex, such as the planarity of the amide bond, which is typically in a trans-configuration. semanticscholar.org

The process involves generating a grid around the active site of the target protein and then allowing the ligand to explore different conformations and orientations within that space. nih.gov The final poses are scored based on factors like intermolecular and intramolecular hydrogen bonds and hydrophobic interactions to predict the most favorable binding mode. nih.govmdpi.com

A critical outcome of molecular docking studies is the identification of specific amino acid residues within the target protein that are essential for binding the ligand. These interactions are fundamental to the stability and specificity of the ligand-receptor complex.

Key interactions can include:

Hydrogen Bonds: These are crucial for the specific recognition between a ligand and a protein. In related acetamide and thiazole (B1198619) carboxamide derivatives, hydrogen bonds are frequently observed between the ligand and amino acid residues in the active site of enzymes like cyclooxygenases (COX). mdpi.comnih.gov

Hydrophobic Interactions: The nonpolar parts of the ligand, such as the phenyl and tert-butyl groups of this compound, can form favorable interactions with hydrophobic amino acid residues like isoleucine, valine, methionine, and phenylalanine in the binding pocket. mdpi.com

For example, in the study of other inhibitors, specific residues have been identified as critical. In the binding of undecanol (B1663989) to an odorant-binding protein, residues such as V120, F121, and P122 were found to be essential, forming critical hydrogen bonds. mdpi.com Similarly, arginine is often found at protein-protein interfaces due to its ability to form multiple hydrogen bonds and salt bridges. nih.gov The identification of these key residues provides a roadmap for designing more potent and selective analogs.

Structure-Activity Relationship (SAR) Investigations (In Vitro)

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure correlates with biological activity. These investigations systematically alter parts of a molecule to determine which functional groups are important for its effects. nih.gov

The potency of this compound analogs can be significantly influenced by modifying the substituents on the phenyl ring and the acetamide moiety.

Effect of the tert-Butyl Group: The bulky tert-butyl group on the amide nitrogen can play a significant role in activity. In studies of related pseudothiohydantoin derivatives, the introduction of a tert-butyl group, compared to smaller groups like methyl or isopropyl, led to an increase in inhibitory activity against certain enzymes. nih.gov This suggests that the size and hydrophobic nature of this group can enhance interactions within the active site of a target protein. mdpi.com

Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl ring are critical. In a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, it was found that the presence of an electron-withdrawing cyano (-CN) group on the phenylacetamide portion was crucial for inhibitory activity against the FOXM1 transcription factor. nih.gov The type of halogen substituent (F, Cl, Br, I), however, did not show a significant difference in activity. nih.gov

Modifications to the Acetamide Linker: The acetamide core itself is a key structural feature. Research on various acetamide derivatives has shown that this scaffold is a versatile platform for developing inhibitors of different enzymes. core.ac.uksemanticscholar.orgnih.gov

The following table summarizes findings from related compound series, illustrating the impact of substituents on biological activity.

Base ScaffoldSubstituent VariationObserved Impact on In Vitro Activity
2-aminothiazol-4(5H)-oneIntroduction of a tert-butyl group at the 2-amino position.Increased inhibitory activity against 11β-HSD2 compared to smaller alkyl groups. nih.gov
2-aminothiazol-4(5H)-oneCyclohexane substituent at the C-5 position.Highest inhibitory activity for 11β-HSD1. nih.govmdpi.com
2-aminothiazol-4(5H)-onePhenyl substituent at the C-5 position.Highest inhibitory activity for 11β-HSD2. nih.govmdpi.com
N-Phenylthieno[2,3-b]pyridine-2-carboxamideAddition of a -CN group to the phenylacetamide ring.Essential for FOXM1 inhibitory activity. nih.gov
N-Phenylthieno[2,3-b]pyridine-2-carboxamideVariation of halogens (F, Cl, Br, I) on the phenyl ring.No significant difference in FOXM1 inhibitory activity. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates biological activity. longdom.orgresearchgate.net Many biological molecules, such as enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers (enantiomers or diastereomers) of a ligand. longdom.orgnih.gov

For chiral molecules, one enantiomer often exhibits significantly higher potency than the other. This is because only one enantiomer may fit correctly into the chiral binding site of a biological target, a concept often described by the "three-point attachment" model. researchgate.net While this compound itself is not chiral, derivatives can be.

Advanced Characterization Techniques for Elucidating Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of N-(tert-butyl)-2-(phenylthio)acetamide in solution. auremn.org.br Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the potential existence of cis (E) and trans (Z) rotamers. scielo.br NMR spectroscopy, performed at various temperatures, can identify the presence of these distinct conformational isomers and quantify their relative populations. rsc.org

In the ¹H NMR spectrum, separate sets of signals for the cis and trans isomers would be expected if the rate of interconversion is slow on the NMR timescale. scielo.br The chemical shifts of protons near the amide bond, such as the N-H proton and the α-protons of the methylene (B1212753) group (CH₂), would show the most significant differences between the two forms. scielo.br The bulky tert-butyl group, with its nine equivalent protons, typically gives rise to a sharp and intense singlet, which can also exhibit distinct chemical shifts for each rotamer. nih.gov

Similarly, the ¹³C NMR spectrum would display two sets of resonances for the carbons, particularly for the carbonyl carbon, the methylene carbon, and the carbons of the tert-butyl group. scielo.br Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering definitive proof of the spatial arrangement of the substituents around the amide bond for each conformer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Conformational Isomers of this compound in CDCl₃.
Atom/GroupPredicted δ (ppm) - trans IsomerPredicted δ (ppm) - cis IsomerNotes
C=O (Carbonyl)~168-170~170-172Carbonyl carbon is sensitive to the electronic environment.
S-CH₂ (Methylene)~3.6~3.8Protons and carbon are deshielded in the cis isomer due to proximity to the carbonyl oxygen.
N-H~5.8-6.2~6.5-7.0Amide proton chemical shift is highly dependent on conformation and hydrogen bonding.
C(CH₃)₃ (tert-butyl C)~51~52Quaternary carbon of the t-butyl group.
C(CH₃)₃ (tert-butyl H)~1.35~1.45A sharp singlet for nine equivalent protons.
C₆H₅ (Aromatic)~7.2-7.5~7.2-7.5Complex multiplet, minor shifts expected between isomers.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides unambiguous, high-resolution data on the molecular structure of this compound in the solid state. nih.gov This technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles that define the molecule's conformation. wordpress.com

Analysis of a single crystal would reveal which conformer (cis or trans around the amide bond) and which rotamer (e.g., gauche or anti around the S-CH₂ bond) is preferred in the crystalline phase. nih.gov Furthermore, crystallographic data elucidates the packing arrangement of molecules within the unit cell. This includes the identification and characterization of intermolecular interactions, such as N-H···O=C hydrogen bonds, which are common in secondary amides and play a crucial role in stabilizing the crystal structure. nih.gov Hirshfeld surface analysis can be applied to the crystal data to quantify the contributions of different types of intermolecular contacts.

Table 2: Plausible Single-Crystal X-ray Diffraction Data for this compound.
ParameterExpected Value/InformationSignificance
Crystal Systeme.g., Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
C=O Bond Length~1.23-1.25 ÅTypical double bond character.
C-N (Amide) Bond Length~1.33-1.35 ÅIndicates partial double bond character due to resonance.
C-S Bond Length~1.80-1.82 ÅStandard carbon-sulfur single bond length.
C-C-N-C Dihedral Angle~180° (trans) or ~0° (cis)Defines the amide bond conformation. nih.gov
N-C-C-S Dihedral Anglee.g., ~60° (gauche) or ~180° (anti)Defines the conformation around the α-carbon-sulfur bond. nih.gov
Hydrogen BondingN-H···O distance ~2.8-3.0 ÅConfirms intermolecular interactions stabilizing the crystal packing.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a sensitive probe for the conformational state and intermolecular interactions of this compound. nih.gov These complementary methods measure the vibrational modes of molecules, with specific frequencies corresponding to the stretching and bending of particular bonds and functional groups. ias.ac.in

The amide group has several characteristic vibrational bands. The Amide I band (primarily C=O stretching), typically found between 1630-1700 cm⁻¹, is particularly sensitive to conformation and hydrogen bonding. researchgate.netnih.gov The Amide II band (a mix of N-H in-plane bending and C-N stretching) and Amide III band (a complex mix of C-N stretching and N-H bending) also provide structural information. pitt.edu In solution, the presence of multiple conformers can lead to the appearance of distinct, overlapping bands in the carbonyl stretching region, with the relative intensity of these bands changing with solvent polarity. nih.gov For instance, studies on similar phenylthio acetamides show that gauche and cis conformers can be distinguished by their unique carbonyl stretching frequencies. nih.gov

The C-S stretching vibration, typically observed as a weak to medium band in the 600-800 cm⁻¹ region in Raman spectra, can also provide insight into the conformation around the thioether linkage. mdpi.comroyalholloway.ac.uk Analysis of these key bands allows for a detailed understanding of the molecule's structural preferences in different environments.

Table 3: Key Vibrational Modes for this compound and Their Structural Significance.
Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy TechniqueStructural Information
N-H Stretch3200-3400FTIRLower frequency indicates stronger hydrogen bonding.
Aromatic C-H Stretch3000-3100FTIR, RamanConfirms presence of the phenyl group.
Aliphatic C-H Stretch2850-3000FTIR, RamanCharacteristic of methylene and tert-butyl groups.
Amide I (C=O Stretch)1630-1700FTIR (strong), Raman (medium)Highly sensitive to conformation (e.g., gauche vs. cis) and hydrogen bonding. nih.govresearchgate.net
Amide II (N-H Bend, C-N Stretch)1510-1570FTIR (strong)Sensitive to conformation and hydrogen bonding. pitt.edu
C-S Stretch600-800Raman (medium), FTIR (weak)Provides information on the conformation of the thioether linkage. mdpi.com

Future Research Directions and Potential Academic Contributions

Design and Synthesis of Advanced Derivatives with Enhanced Properties

A primary avenue for future research lies in the rational design and synthesis of advanced derivatives of N-(tert-butyl)-2-(phenylthio)acetamide. The parent structure offers multiple sites for modification, including the phenyl ring, the acetamide (B32628) moiety, and the tert-butyl group. Systematic structural modifications can be explored to modulate physicochemical properties such as solubility, lipophilicity, and electronic character, which in turn could enhance its utility in various applications.

Key synthetic strategies could involve:

Aromatic Substitution: Introducing a variety of substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) onto the phenyl ring via electrophilic or nucleophilic aromatic substitution. This would allow for a fine-tuning of the molecule's electronic properties.

Amide Modification: Altering the N-tert-butyl group to other alkyl or aryl substituents could probe the steric and electronic requirements for specific biological or material interactions. General methods for creating N-substituted amides, such as reacting acyl chlorides with corresponding amines, are well-established. nih.gov

The synthesis of N-tert-butyl amides can be achieved through various means, including the Ritter reaction catalyzed by reagents like bismuth triflate, or via copper-catalyzed reactions of nitriles with di-tert-butyl dicarbonate. chemicalbook.comresearchgate.netfishersci.com These established methods could be adapted for the synthesis of novel derivatives.

Table 1: Proposed Derivatives and Potential Research Focus

Derivative ClassExample StructureSynthetic ApproachPotential Property Enhancement
Para-Substituted Phenyl AnalogsN-(tert-butyl)-2-((4-chlorophenyl)thio)acetamideReaction of 4-chlorothiophenol (B41493) with 2-chloro-N-(tert-butyl)acetamideModified lipophilicity and electronic character for altered biological activity
Heteroaromatic AnalogsN-(tert-butyl)-2-(pyridin-2-ylthio)acetamideReaction of 2-mercaptopyridine (B119420) with 2-chloro-N-(tert-butyl)acetamideIntroduction of metal coordination sites for catalysis or new biological interactions
Oxidized Sulfur AnalogsN-(tert-butyl)-2-(phenylsulfinyl)acetamideControlled oxidation of the parent thioetherIncreased polarity and hydrogen bonding capability

Discovery of Novel Reactivity Patterns and Mechanistic Pathways

The unique combination of a thioether and a sterically hindered amide in this compound suggests that it may exhibit novel reactivity. Future studies could focus on elucidating its behavior under various reaction conditions to uncover new mechanistic pathways.

Potential areas of investigation include:

Oxidation of the Sulfur Atom: Investigating the selective oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone. The conditions required for this transformation and the stability of the resulting products would be of fundamental interest.

C-S Bond Cleavage and Functionalization: Exploring reactions that proceed via cleavage of the carbon-sulfur bond, potentially leading to new methods for thiolation or the generation of interesting radical or ionic intermediates.

Reactions involving the Amide Group: Despite the steric hindrance of the tert-butyl group, reactions such as hydrolysis, reduction, or even N-deprotection under specific conditions could be explored.

Radical Reactions: The reaction of related N-tert-butyl-2-benzothiazolesulphenamide has been shown to proceed via homolytic decomposition, generating tert-butyl radicals. researchgate.net Investigating the radical-mediated reactions of this compound could reveal unique transformation pathways. researchgate.net

Development of this compound as a Versatile Synthetic Building Block

The functional groups within this compound make it a promising candidate as a versatile building block in organic synthesis. The development of this molecule as a synthetic platform could provide access to more complex molecular architectures.

Potential applications as a building block include:

Peptide Synthesis: Analogs containing thioether linkages, such as N-Boc-N-(2-(tritylthio)ethoxy)glycine, have been successfully employed as building blocks in the synthesis of complex peptides like ubiquitinated histones. nih.govresearchgate.net The this compound scaffold could be similarly adapted for incorporation into peptide structures, with the thioether providing a site for further modification.

C-H Activation: A related compound, N-(2-(phenylthio)ethyl)acetamide, has been utilized as a ligand in palladium-catalyzed C-H activation reactions. sigmaaldrich.com Future research could explore whether this compound or its derivatives can act as directing groups or ligands in similar catalytic C-H functionalization reactions, enabling the efficient construction of complex molecules.

Precursor for Multifunctional Materials: The development of reactive precursor polymers that can be modified post-polymerization is a key strategy in materials science. klinger-lab.de The acetamide and thioether moieties could serve as reactive handles for grafting onto polymer backbones or for creating cross-linked networks.

Theoretical Prediction of Novel Applications in Materials Science or Catalysis

Computational chemistry and theoretical modeling offer powerful tools to predict the properties and potential applications of novel compounds before engaging in extensive experimental work.

Future theoretical studies could focus on:

Ligand Properties in Catalysis: The sulfur atom in the thioether linkage possesses lone pairs of electrons, making it a potential ligand for transition metals. Theoretical calculations could model the coordination of this compound to various metal centers. This could predict its potential efficacy as a ligand in catalytic processes such as cross-coupling reactions or polymerization, similar to how other sulfur-containing compounds have been investigated. researchgate.net

Materials Science Applications: Density functional theory (DFT) calculations could be used to predict the electronic properties (e.g., HOMO/LUMO levels), optical properties, and potential for self-assembly of the molecule and its derivatives. This could guide the design of new organic electronic materials, such as electron transport layers in organic photovoltaics (OPVs), where sulfur-containing compounds have shown promise. researchgate.net The incorporation of this molecule into a polymer backbone could lead to materials with unique refractive or responsive properties. klinger-lab.de

Exploration of Biological Activities Against Underexplored Targets In Vitro

The acetamide scaffold is a common feature in many biologically active compounds. While the specific biological profile of this compound is not established, its structural motifs suggest several promising avenues for investigation against underexplored or challenging biological targets. The NIH's Illuminating the Druggable Genome (IDG) program highlights many understudied proteins, such as certain kinases, ion channels, and G-protein coupled receptors (GPCRs), which could serve as novel targets. nih.gov

Research should be directed toward screening the compound and its derivatives for:

Antiproliferative and Anticancer Activity: Derivatives of 2-acetamide-5-phenylthio-1,3,4-thiadiazole have been synthesized and shown to act as VEGFR-2 inhibitors with antiproliferative effects against cancer cell lines. nih.gov Similarly, novel N-tert-butyl derivatives of pseudothiohydantoin have been investigated as potential anticancer agents through the inhibition of 11β-HSD enzymes. nih.gov Screening this compound against a panel of cancer cell lines and key oncogenic targets like VEGFR-2 is a logical starting point.

Antioxidant and Anti-inflammatory Properties: Various acetamide derivatives have demonstrated antioxidant activity by scavenging free radicals and anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in macrophages. researchgate.netnih.gov The potential of this compound to modulate these pathways warrants investigation.

Antimicrobial Activity: N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been evaluated for their antibacterial properties. nih.gov Furthermore, N-(pyrimidin-2-yl carbamothioyl) acetamide complexes have shown activity against both Gram-positive and Gram-negative bacteria. ekb.eg Given the prevalence of antimicrobial resistance, screening against a diverse panel of bacterial and fungal pathogens, including drug-resistant strains, would be a valuable contribution.

Table 2: Biological Activities of Structurally Related Acetamide Compounds

Compound ClassReported Biological ActivityPotential Target/AssayReference
2-Acetamide-5-phenylthio-1,3,4-thiadiazole derivativesAntiproliferative, Apoptosis InductionVEGFR-2 Kinase nih.gov
N-tert-butyl pseudothiohydantoin derivativesEnzyme Inhibition (Anticancer)11β-HSD1 and 11β-HSD2 nih.gov
N-phenylacetamide derivativesAntioxidant, Anti-inflammatoryROS/NO production in macrophages researchgate.netnih.gov
N-phenylacetamide-thiazole derivativesAntibacterialBacterial cell lines (e.g., S. aureus) nih.gov
N-(pyrimidin-2-yl carbamothioyl) acetamide complexesAntimicrobialS. aureus, E. coli, Pseudomonas ekb.eg

Q & A

Q. What are the common synthetic routes for N-(tert-butyl)-2-(phenylthio)acetamide and its derivatives?

The synthesis typically involves a two-step process:

  • Step 1 : Formation of 2-(phenylthio)acetic acid via reaction of thiophenol with 2-bromoacetic acid in a basic medium.
  • Step 2 : Coupling with tert-butylamine using 2-(phenylthio)acetyl chloride (generated via oxalyl chloride activation). Derivatives like ST59 and ST60 are synthesized by reacting the acyl chloride with substituted anilines (e.g., 4-benzylaniline or 4-aminobenzophenone) in the presence of DIPEA, yielding products with 24–42% total yields. Structural confirmation is achieved via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How is the structure of this compound confirmed post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : For example, ST59 shows distinct 1H^1H-NMR signals at δ 10.09 (amide NH), 7.47–7.14 (aromatic protons), and 3.88–3.83 ppm (methylene groups). 13C^{13}C-NMR confirms carbonyl (δ 166.5 ppm) and tert-butyl carbons .
  • High-Resolution Mass Spectrometry (HRMS) : ST59 exhibits [M+H]+^+ at m/z 334.1258 (calculated 334.1266), validating molecular composition .

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound on caspase-1?

The compound binds to the active site of caspase-1, blocking its activation and downstream production of pro-inflammatory cytokines like TSLP. In vitro studies using allergic rhinitis models demonstrate reduced interleukin-1β, interleukin-6, and TNF-α levels. Cellular uptake is mediated by membrane transporters, with subcellular localization in the cytoplasm and nucleus .

Q. How can multi-step synthesis yields of this compound derivatives be optimized?

Strategies include:

  • Reductive Amination : For derivatives like ST57, indirect reductive amination (condensation with benzaldehyde followed by NaBH4_4 reduction) improves yields to 61% .
  • Lewis Acid Catalysis : Using stannic chloride in cycloadditions enhances benzothiopyran formation from chloroacetamide precursors .
  • Purification Techniques : Avoiding intermediate purification (e.g., compound 2c in ST58 synthesis) reduces yield loss .

Q. What in vitro models validate the anti-inflammatory effects of this compound?

  • TSLP Inhibition Assays : ELISA measurements in THP-1 macrophages show dose-dependent reduction of TSLP (IC50_{50} ~5 μM).
  • Caspase-1 Activity Assays : Fluorometric substrates (e.g., Ac-YVAD-AFC) confirm enzyme inhibition .
  • Cytokine Profiling : RT-PCR and Western blotting quantify reductions in interleukin-1β and NF-κB pathway markers .

Methodological Considerations

Table 1 : Key Synthetic and Analytical Data for Selected Derivatives

CompoundYield (%)1H^1H-NMR (δ, Key Signals)HRMS [M+H]+^+
ST594010.09 (s, NH), 3.88 (s, CH2_2)334.1258
ST60427.40 (d, J = 7.6 Hz, Ar-H)376.1382
ST57616.12 (s, CH), 1.29 (s, t-Bu)398.2 (LC-MS)

Note : Data derived from peer-reviewed studies .

Critical Analysis of Contradictions

  • Yield Variability : reports yields as low as 24% for some derivatives, while ST57 achieves 61% via reductive amination. This highlights the need for substrate-specific optimization.
  • Stability Claims : states the compound is stable under standard conditions, but long-term in vivo effects require further validation to reconcile with in vitro findings .

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